N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide
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Description
“N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide” is a chemical compound that belongs to the 1,3,4-thiadiazole class . The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring . The 1,3,4-thiadiazole ring is known for its strong aromaticity and the presence of an =N-C-S- moiety, which are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and ESI–MS . For instance, its 1H NMR spectrum showed a triplet signal at δ = 1.39 ppm corresponding to the methyl group of OCH2CH3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH3 groups, a quartet signal at 4.33 ppm corresponding to the methylene group of OCH2CH3, and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO2C6H4 .Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is based on their ability to interact with biomolecules such as proteins and DNA . The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .
properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6OS/c1-7-15-16-11(19-7)17-5-8(6-17)14-10(18)9-4-12-2-3-13-9/h2-4,8H,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBWVGWJKPLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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